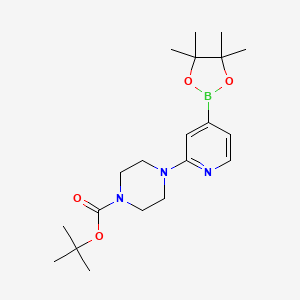

tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate

Description

Systematic Nomenclature and Structural Elucidation

The systematic nomenclature of this compound reflects its complex multifunctional architecture. The compound possesses a molecular formula of C₂₀H₃₂BN₃O₄ with a molecular weight of 389.3 grams per mole. The structural framework consists of three principal components interconnected through strategic chemical bonds that confer both stability and reactivity to the molecule.

The central structural element is a pyridine ring substituted at the 2-position with a piperazine moiety and at the 4-position with a pinacol boronic ester group. The piperazine nitrogen atom adjacent to the pyridine attachment site bears a tert-butoxycarbonyl protecting group, which serves multiple functional purposes including solubility enhancement and protection of the basic nitrogen center during synthetic manipulations. The pinacol ester functionality, formally designated as 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl, represents a protected form of a boronic acid that exhibits enhanced stability toward air oxidation and hydrolysis compared to the corresponding free boronic acid.

| Structural Component | Chemical Formula | Functional Role |

|---|---|---|

| Pinacol Boronate Ester | C₆H₁₂BO₂ | Electrophilic coupling partner |

| Pyridine Ring | C₅H₄N | Aromatic heterocycle scaffold |

| Protected Piperazine | C₉H₁₇N₂O₂ | Basic amine functionality |

| Overall Compound | C₂₀H₃₂BN₃O₄ | Multifunctional synthetic intermediate |

The three-dimensional arrangement of these functional groups creates a molecule with distinct electronic and steric properties. The boron atom in the pinacol ester adopts a trigonal planar geometry when considering only the carbon and oxygen atoms directly bonded to it, though the complete dioxaborolane ring system introduces conformational constraints that influence the overall molecular shape. The piperazine ring exists in a chair conformation, with the tert-butoxycarbonyl group occupying an equatorial position to minimize steric interactions. This conformational preference significantly impacts the compound's reactivity profile and its behavior in various chemical transformations.

Historical Context in Boron-Containing Heterocyclic Chemistry

The development of this compound represents a culmination of decades of advancement in boron-containing heterocyclic chemistry. The foundational work in this field can be traced to early investigations of aromatic boron compounds, which demonstrated the unique electronic properties imparted by boron substitution in conjugated systems. These pioneering studies revealed that boron-containing heterocycles exhibit distinctive reactivity patterns that distinguish them from their carbon and nitrogen analogs.

The historical trajectory of boron heterocycle development has been marked by several key milestones that directly influenced the design and synthesis of compounds like the subject molecule. Early research focused on simple boron-containing aromatics, which provided fundamental insights into the electronic structure and bonding characteristics of boron in conjugated systems. Subsequent investigations expanded to explore the incorporation of boron into more complex heterocyclic frameworks, leading to the recognition that boron atoms could serve dual roles as both structural elements and reactive centers for further chemical elaboration.

The emergence of pinacol boronic esters as stable, isolable forms of boronic acids marked a particularly significant advancement in the field. Prior to the development of these protected boronic acid derivatives, many boron-containing compounds suffered from instability issues that limited their practical utility in synthetic applications. The pinacol protection strategy, which involves the formation of a cyclic boronate ester with pinacol, addressed these stability concerns while preserving the essential reactivity characteristics required for cross-coupling reactions.

| Historical Period | Key Development | Impact on Field |

|---|---|---|

| 1970s-1980s | Basic boron heterocycle synthesis | Fundamental understanding established |

| 1990s | Pinacol ester protection methodology | Stability and handling improvements |

| 2000s-2010s | Complex multifunctional boranes | Advanced synthetic applications |

| 2010s-Present | Pharmaceutical and materials applications | Commercial viability demonstrated |

The integration of multiple heterocyclic systems within a single molecule, as exemplified by the subject compound, represents a relatively recent development in the field. This approach leverages the complementary properties of different heterocyclic frameworks to create molecules with enhanced functionality and broader synthetic utility. The combination of pyridine and piperazine moieties with a boronic ester functionality demonstrates how modern synthetic chemistry has evolved to create increasingly sophisticated molecular architectures that address specific synthetic challenges.

Role in Modern Organoboron Reagent Development

This compound occupies a prominent position in the contemporary landscape of organoboron reagent development, particularly in the context of palladium-catalyzed cross-coupling reactions. The compound's design exemplifies the evolution of organoboron chemistry toward increasingly sophisticated reagents that combine multiple functional elements to address complex synthetic challenges in pharmaceutical and materials chemistry.

The primary application domain for this compound lies in Suzuki-Miyaura cross-coupling reactions, where it serves as an organoborane coupling partner. The Suzuki-Miyaura reaction, recognized as one of the most versatile and widely utilized carbon-carbon bond-forming reactions in modern organic synthesis, relies on the ability of organoborane compounds to undergo transmetalation with palladium complexes under basic conditions. The pinacol ester functionality in the subject compound provides the necessary reactivity for this transformation while offering superior stability compared to free boronic acids.

The synthetic versatility of this compound is further enhanced by the presence of the protected piperazine moiety, which can be selectively deprotected to reveal a basic nitrogen center capable of participating in additional chemical transformations. This dual functionality allows the compound to serve as both a cross-coupling partner and a precursor to more complex molecular architectures through sequential synthetic operations. The tert-butoxycarbonyl protecting group can be removed under mild acidic conditions, providing access to the free piperazine nitrogen for further functionalization.

| Reaction Type | Coupling Partner | Product Type | Typical Conditions |

|---|---|---|---|

| Suzuki-Miyaura | Aryl halides | Biaryl systems | Palladium catalyst, base |

| Suzuki-Miyaura | Vinyl halides | Styrene derivatives | Palladium catalyst, base |

| Sequential coupling | Multiple electrophiles | Complex architectures | Stepwise conditions |

| Deprotection-coupling | Various electrophiles | Functionalized products | Acid, then coupling |

Recent developments in organoboron reagent design have emphasized the importance of functional group tolerance and compatibility with complex molecular environments. The subject compound exemplifies these design principles through its incorporation of multiple nitrogen-containing heterocycles, which are prevalent in pharmaceutical compounds, alongside the reactive boronic ester functionality. This combination allows for the efficient construction of biologically relevant molecular scaffolds through straightforward synthetic sequences.

The compound's role in modern synthetic methodology extends beyond simple cross-coupling applications to encompass more sophisticated transformations such as sequential coupling reactions and multicomponent synthesis strategies. The ability to selectively manipulate different functional groups within the molecule enables the development of convergent synthetic approaches that can rapidly access complex molecular targets. This capability is particularly valuable in the pharmaceutical industry, where the efficient synthesis of diverse compound libraries for biological screening represents a critical requirement.

Advanced synthetic applications of this compound have demonstrated its utility in the construction of complex heterocyclic frameworks that would be difficult to access through conventional synthetic approaches. The combination of the pyridine and piperazine moieties provides a scaffold that can be elaborated through various chemical transformations, while the boronic ester functionality offers a reliable method for introducing additional aromatic or vinyl substituents through cross-coupling reactions. This versatility has made the compound an important tool in medicinal chemistry research, where the rapid generation of structural analogs is essential for structure-activity relationship studies.

Properties

IUPAC Name |

tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32BN3O4/c1-18(2,3)26-17(25)24-12-10-23(11-13-24)16-14-15(8-9-22-16)21-27-19(4,5)20(6,7)28-21/h8-9,14H,10-13H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQBNJXYYAKBREJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3CCN(CC3)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32BN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592142 | |

| Record name | tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936250-21-4 | |

| Record name | 1,1-Dimethylethyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936250-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-tert-Butoxycarbonylpiperazin-1-yl)pyridine-4-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Formation of the Piperazine Derivative

The initial step involves the reaction of piperazine with tert-butyl chloroformate to form the tert-butyl piperazine derivative. This reaction is usually conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction.

Synthesis of Boronate Ester

Next, the synthesis of the boronate ester is crucial. The compound 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl is prepared through a reaction involving boron compounds and diols under acidic conditions. This step often requires careful control of temperature and pH to ensure complete conversion.

Coupling Reaction

The final coupling of the piperazine derivative with the boronate ester can be achieved using palladium-catalyzed cross-coupling reactions. The typical conditions involve:

- Catalyst : Palladium(II) acetate or similar palladium complexes.

- Solvent : A polar aprotic solvent like dimethylformamide (DMF) or dioxane.

- Base : Potassium carbonate or sodium hydroxide to facilitate the reaction.

This step is critical for forming the final product and may require optimization of temperature and reaction time to maximize yield.

Reaction Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Piperazine Formation | Piperazine, tert-butyl chloroformate, triethylamine | To synthesize tert-butyl piperazine |

| Boronate Ester Synthesis | Boron reagent, diol, acid catalyst | To produce boronate intermediate |

| Coupling Reaction | Palladium catalyst, DMF/dioxane, potassium carbonate | To form final product |

Yield and Purity Analysis

The yield and purity of the synthesized compound can be assessed using various analytical techniques:

High Performance Liquid Chromatography (HPLC)

HPLC is employed to determine the purity of the final product. A typical method involves using a C18 column with an acetonitrile-water gradient.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides structural confirmation and can help identify impurities based on chemical shifts and integration values.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and structure of the synthesized compound.

Research Findings

Recent studies have highlighted various modifications in synthetic routes to improve yields and reduce by-products:

Optimization of Reaction Conditions : Adjusting temperatures and solvent systems has shown significant improvements in yield.

Use of Alternative Catalysts : Exploring different palladium catalysts has been beneficial in reducing reaction times while maintaining high yields.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester group with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to coupling reactions.

Substitution Reactions: The boronic ester group can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Medicinal Chemistry

-

Drug Development :

- The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer treatment. Its structure allows for modifications that can enhance biological activity or selectivity against specific cancer cell lines.

- It has been identified as an impurity in Crizotinib, a drug used for treating non-small cell lung cancer. Understanding its properties can lead to improved formulations and efficacy of existing drugs .

- Targeted Therapy :

Organic Synthesis

- Reagent in Cross-Coupling Reactions :

- Synthesis of Novel Compounds :

Case Study 1: Synthesis and Characterization

A study conducted by researchers at ResearchGate detailed the synthesis of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate via a multi-step process involving the reaction of piperazine derivatives with boron-containing reagents. The synthesized compound was characterized using NMR and mass spectrometry techniques.

In another investigation focusing on the biological activities of derivatives containing the dioxaborolane moiety, it was found that certain modifications to the compound significantly enhanced its cytotoxicity against various cancer cell lines. This highlights its potential as a lead compound for further development into anti-cancer agents .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate primarily involves its role as a reagent in coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product .

Comparison with Similar Compounds

Benzyl vs. Pyridinyl Substituents

- Compound A: tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate (CAS 936694-19-8) replaces the pyridine ring with a benzyl group . This modification may alter electronic properties, affecting cross-coupling efficiency in Suzuki reactions.

Pyrimidinyl vs. Pyridinyl Substituents

- Compound B : tert-Butyl 4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperazine-1-carboxylate (CAS 940284-98-0) substitutes pyridine with pyrimidine .

Positional Isomerism and Functional Group Modifications

Boronate Position on Pyridine

Trifluoromethyl Substitution

- Compound D : tert-Butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzyl)piperazine-1-carboxylate introduces a trifluoromethyl group on the benzene ring .

Functional Group Replacements

Carbonyl vs. Methylene Linkers

Sulfonyl and Methoxy Additions

- Compound F: tert-Butyl (3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)propyl)carbamate incorporates a sulfonyl group . However, synthetic yields drop to ~50% due to side reactions .

Comparative Data Tables

Table 1: Structural and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Feature |

|---|---|---|---|---|

| Compound 28 | C₂₀H₃₁BN₂O₄ | 386.33 | N/A | Pyridinyl-piperazine boronate |

| Compound A | C₂₁H₃₃BN₂O₄ | 392.32 | 936694-19-8 | Benzyl-piperazine boronate |

| Compound B | C₁₉H₃₁BN₄O₄ | 390.28 | 940284-98-0 | Pyrimidinyl-piperazine boronate |

| Compound C | C₂₁H₃₃BN₂O₄ | 388.31 | 540752-87-2 | 3-Boronate pyridine isomer |

| Compound D | C₂₃H₃₃BF₃N₂O₄ | 488.34 | N/A | Trifluoromethyl-substituted benzyl |

Table 2: Reaction Performance in Suzuki-Miyaura Couplings

Key Findings and Implications

Reactivity Trends : Pyrimidinyl and electron-deficient aryl boronates (e.g., Compound B) exhibit higher cross-coupling efficiency due to enhanced electrophilicity .

Biological Penetration : Benzyl derivatives (Compound A) show reduced brain penetration compared to pyridinyl analogs, critical for CNS-targeted therapeutics .

Synthetic Flexibility : Positional isomerism (Compound C) allows tuning of steric and electronic effects but requires optimization of reaction conditions .

Compound 28 remains a benchmark due to its balanced reactivity, stability, and versatility in synthesizing bioactive molecules. Future studies should explore hybrid derivatives combining pyridinyl cores with trifluoromethyl or sulfonyl groups to enhance target engagement.

Biological Activity

tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate (CAS No. 470478-90-1) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a tert-butyl group and a pyridine moiety linked to a dioxaborolane. Its molecular formula is , with a molecular weight of approximately 373.49 g/mol. The dioxaborolane structure is significant for its role in various biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Kinase Inhibition : Similar compounds have shown inhibitory activity against various kinases. For instance, piperazine derivatives are known to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. This inhibition can lead to reduced cell proliferation in cancer models .

- Interaction with Receptor Tyrosine Kinases : The compound may exhibit selective inhibition against receptor tyrosine kinases (RTKs) such as KIT and PDGFRA. These kinases are often implicated in cancer progression and targeted therapy .

- Boronate Chemistry : The presence of the boron atom in the dioxaborolane structure allows for unique interactions with biological molecules, potentially modulating enzyme activities or influencing signaling pathways .

Biological Activity Overview

The biological activity of this compound has been explored through various studies:

| Activity | Effect | Reference |

|---|---|---|

| CDK Inhibition | Reduced cell proliferation in cancer cells | |

| RTK Inhibition | Selective inhibition of mutant forms | |

| Enzyme Modulation | Potential modulation via boronate chemistry |

Case Studies

Recent research has highlighted the efficacy of similar compounds in clinical settings:

- Avapritinib : A related compound targeting PDGFRA D842V mutation showed high selectivity and potency against specific kinase mutations associated with gastrointestinal stromal tumors (GIST) and systemic mastocytosis. This underscores the potential therapeutic applications of piperazine derivatives in oncology .

- Palbociclib : Another example includes piperazine-containing drugs that inhibit CDK4/6, demonstrating significant anti-tumor activity in breast cancer models. This suggests that the structural features present in this compound may confer similar therapeutic benefits .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or Suzuki-Miyaura coupling. A widely used method involves reacting tert-butyl piperazine-1-carboxylate derivatives with halogenated pyridine-boronic ester precursors. For example:

- Step 1 : React tert-butyl piperazine-1-carboxylate with a brominated pyridine derivative (e.g., 5-bromo-2-chloropyrimidine) in 1,4-dioxane at 110°C for 12 hours with potassium carbonate as a base, yielding intermediates like tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate (yield: 62–88.7%) .

- Step 2 : Introduce the boronic ester group via palladium-catalyzed cross-coupling with bis(pinacolato)diboron under anhydrous conditions .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the presence of tert-butyl (δ ~1.49 ppm), piperazine (δ ~3.44–3.84 ppm), and boronic ester groups (δ ~1.3 ppm for pinacol methyl groups) .

- Mass Spectrometry (MS) : ESI-MS detects molecular ions (e.g., m/z 243 [M+H-100]+) and fragmentation patterns .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯O and π–π interactions) .

Advanced Research Questions

Q. How can computational chemistry optimize Suzuki-Miyaura coupling reactions involving this boronic ester?

- Methodological Answer :

- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., oxidative addition of Pd(0) to the aryl halide) .

- Solvent Effects : Simulate solvent interactions (e.g., 1,4-dioxane vs. THF) to predict polarity-driven yield improvements .

- Experimental Validation : Correlate computational predictions with empirical data (e.g., coupling efficiency under varying Pd catalysts) .

Q. What strategies address low yields in multi-step syntheses of this compound?

- Methodological Answer :

- Intermediate Purification : Use silica gel chromatography (hexane:ethyl acetate gradients) to isolate tert-butyl piperazine intermediates, minimizing side reactions .

- Hygroscopicity Management : Conduct reactions under anhydrous conditions (e.g., molecular sieves) to prevent boronic ester hydrolysis .

- Contradiction Analysis : Discrepancies in yields (62% vs. 88.7%) may arise from incomplete substitution due to steric hindrance; optimize by replacing KCO with CsCO for enhanced nucleophilicity .

Q. How does the boronic ester moiety influence this compound’s application in medicinal chemistry?

- Methodological Answer :

- Proteolysis-Targeting Chimeras (PROTACs) : The boronic ester enables conjugation to E3 ligase ligands (e.g., thalidomide derivatives) via Suzuki coupling, facilitating targeted protein degradation .

- In Vivo Stability : The pinacol boronic ester improves metabolic stability compared to boronic acids, confirmed via pharmacokinetic studies in murine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.